molecular formula C15H10O6 B1660727 5,7,2',6'-Tetrahydroxyflavone CAS No. 82475-00-1

5,7,2',6'-Tetrahydroxyflavone

Cat. No.: B1660727
CAS No.: 82475-00-1
M. Wt: 286.24 g/mol
InChI Key: WJXXUIYFPVIHDH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7,2’,6’-Tetrahydroxyflavone typically involves the use of flavonoid precursors. One common method includes the cyclization of appropriate chalcones under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of 5,7,2’,6’-Tetrahydroxyflavone may involve extraction from plant sources, such as Scutellariae radix, followed by purification processes. Advanced techniques like high-performance liquid chromatography (HPLC) are used to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

5,7,2’,6’-Tetrahydroxyflavone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized flavonoids, reduced flavanones, and various substituted flavonoid derivatives .

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of 5,7,2’,6’-Tetrahydroxyflavone involves the inhibition of CYP3A4 activity. This enzyme is responsible for the metabolism of various drugs in the liver. By inhibiting CYP3A4, 5,7,2’,6’-Tetrahydroxyflavone can affect the pharmacokinetics of drugs, potentially leading to altered drug efficacy and toxicity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7,2’,6’-Tetrahydroxyflavone is unique due to its specific inhibition of CYP3A4, which distinguishes it from other flavonoids that may not have this specific enzyme inhibitory activity. This property makes it particularly interesting for studies related to drug metabolism and interactions .

Properties

IUPAC Name

2-(2,6-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O6/c16-7-4-10(19)15-11(20)6-13(21-12(15)5-7)14-8(17)2-1-3-9(14)18/h1-6,16-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXXUIYFPVIHDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40231750
Record name 4H-1-Benzopyran-4-one, 2-(2,6-dihydroxyphenyl)-5,7-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40231750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82475-00-1
Record name 4H-1-Benzopyran-4-one, 2-(2,6-dihydroxyphenyl)-5,7-dihydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082475001
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 2-(2,6-dihydroxyphenyl)-5,7-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40231750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7,2',6'-Tetrahydroxyflavone
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5,7,2',6'-Tetrahydroxyflavone
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5,7,2',6'-Tetrahydroxyflavone
Reactant of Route 4
5,7,2',6'-Tetrahydroxyflavone
Reactant of Route 5
5,7,2',6'-Tetrahydroxyflavone
Reactant of Route 6
5,7,2',6'-Tetrahydroxyflavone

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